

physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1297493

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione**

Introduction

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.^{[1][2]} Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have garnered significant interest for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[3][4][5]} **5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione** represents a specific scaffold within this class, featuring a saturated carbocyclic ring fused to the pyrimidinedione core. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its behavior in biological systems, from solubility and absorption to receptor binding and metabolic stability.

This guide serves as a comprehensive technical resource for scientists, providing a detailed analysis of the structural, physicochemical, and analytical characteristics of **5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione**. It moves beyond a simple data sheet by explaining the causality behind experimental choices and providing field-proven protocols for its characterization, ensuring a foundation of scientific integrity and practical applicability.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and three-dimensional arrangement of atoms.

Core Identification

The compound is systematically identified by the following key descriptors:

Identifier	Value	Source
IUPAC Name	5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione	[6] [7]
CAS Number	35042-48-9	[6] [7] [8]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[6] [7] [8]
Molecular Weight	166.18 g/mol	[7] [8]
Synonyms	5,6,7,8-Tetrahydro-2,4(1H,3H)-quinazolinedione	[8]

Structural Elucidation

The structure of **5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione** consists of a cyclohexene ring fused to a dihydropyrimidine-2,4-dione ring. The absence of aromaticity in the six-membered carbocyclic ring and the presence of two amide protons are key features influencing its properties.

Caption: 2D Chemical Structure of the Topic Molecule.

The confirmation of this structure relies on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not publicly cataloged, analysis of its close analogs allows for a confident prediction of its spectral characteristics.[\[3\]](#)[\[9\]](#)[\[10\]](#) Nuclear Magnetic Resonance (NMR) would confirm the proton and carbon environments, while Mass Spectrometry (MS) verifies the molecular mass.

Physicochemical Properties

The physicochemical profile of a compound dictates its suitability for further development. These properties are a blend of computed predictions and, more importantly, empirical experimental data.

Summary of Physicochemical Parameters

Property	Value	Type	Source / Implication
Molecular Weight	166.18 g/mol	Calculated	[7][8]
cLogP	-0.058	Computed	[8] Indicates a hydrophilic nature.
Topological Polar Surface Area (TPSA)	65.72 Å ²	Computed	[8] Suggests moderate cell permeability.
Hydrogen Bond Donors	2	Computed	[8] (Two N-H groups)
Hydrogen Bond Acceptors	2	Computed	[8] (Two C=O groups)
Rotatable Bonds	0	Computed	[8] A rigid scaffold.
Melting Point	Data not available	Experimental	Purity indicator.
Aqueous Solubility	Data not available	Experimental	Crucial for formulation and bioavailability.
pKa	Data not available	Experimental	Determines ionization state at physiological pH.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase. The computed LogP (cLogP) of -0.058 suggests that the molecule is hydrophilic.[8]

- Expert Insight: This hydrophilicity is driven by the two amide groups capable of hydrogen bonding with water. While beneficial for aqueous solubility, a low LogP can sometimes hinder passive diffusion across lipid-rich biological membranes. This value serves as an essential starting point for designing formulation strategies and anticipating absorption, distribution, metabolism, and excretion (ADME) behavior.

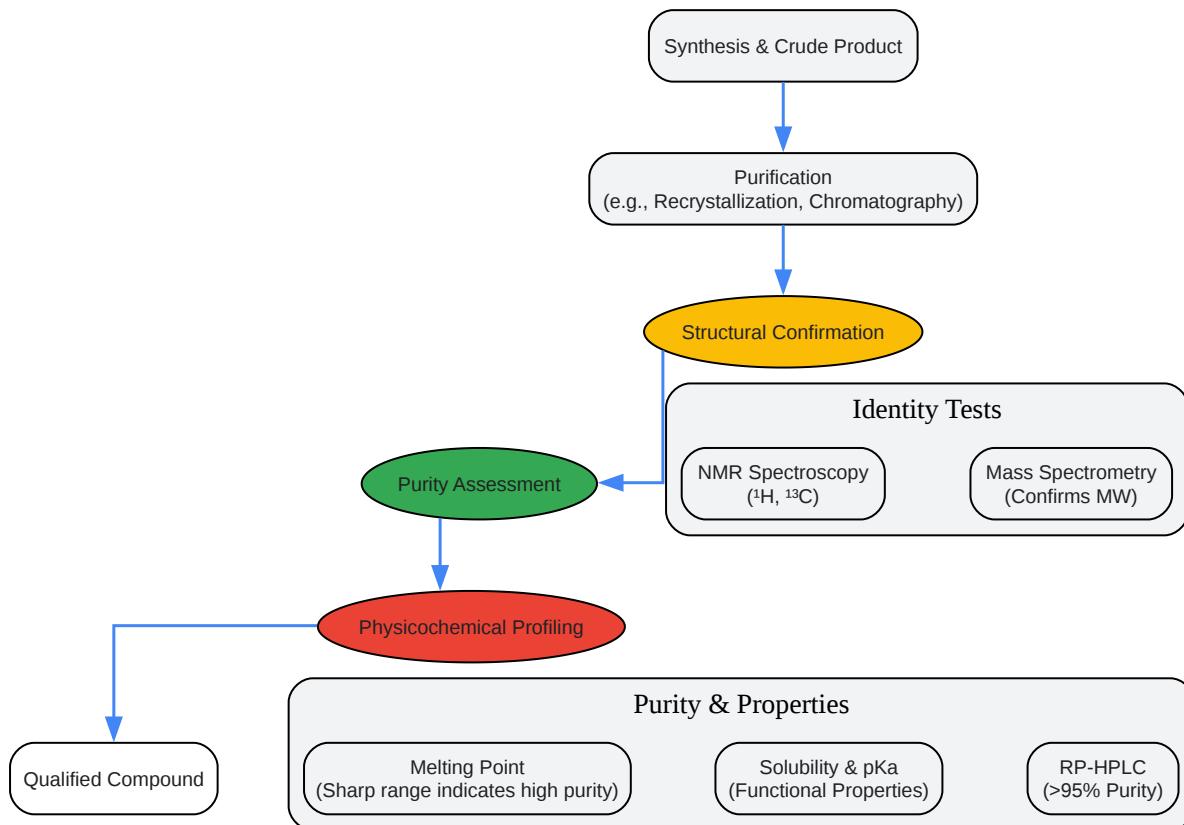
Solubility Determination Protocol

While predicted to be hydrophilic, experimental verification of aqueous solubility is critical. The shake-flask method is the gold standard for this determination.

- Objective: To determine the equilibrium solubility of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
- Methodology:
 - Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Prepare PBS at pH 7.4.
 - Execution: Add an excess amount of the solid compound (or a small aliquot of the concentrated stock) to a known volume of PBS (e.g., 1 mL) in a glass vial.
 - Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to allow the dissolution process to complete, especially for compounds that are slow to dissolve.
 - Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
 - Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method (see Section 4.3).
 - Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved, a key requirement for a trustworthy result.

Acidity/Basicity (pKa) Determination Protocol

The pKa value defines the pH at which a compound is 50% ionized. The two amide protons (N-H) on the pyrimidinedione ring are expected to have acidic character.


- Expert Insight: Knowing the pKa is vital because the ionization state of a molecule affects its solubility, permeability, and interaction with biological targets. For this compound, deprotonation at physiological pH (7.4) is unlikely but could occur in more basic environments.
- Objective: To determine the acidic pKa value(s) of the compound.
- Methodology (Potentiometric Titration):
 - Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.
 - Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a jacketed beaker to maintain a constant temperature.
 - Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) in small, precise increments. Record the pH after each addition.
 - Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve (the point of half-neutralization). The first derivative of the curve can be used to precisely locate the equivalence point.

Analytical and Quality Control Workflows

A robust analytical workflow is essential to ensure the identity, purity, and integrity of the compound before its use in any research application.

Integrated Characterization Workflow

The logical flow from a synthesized batch to a fully characterized compound ready for screening involves several key analytical steps.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the chemical characterization of the topic molecule.

Identity Confirmation Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Rationale: NMR is the most powerful tool for unambiguous structure determination. It provides information about the chemical environment of each proton and carbon atom.
 - Expected ¹H NMR Signals (in DMSO-d₆):

- Two broad singlets in the downfield region (δ 10-12 ppm), corresponding to the two N-H protons.
- Multiple signals in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight protons on the four CH_2 groups (C5, C6, C7, C8) of the tetrahydro ring. The complexity of these signals will depend on their specific chemical environments and coupling.
- Expected ^{13}C NMR Signals (in DMSO-d_6):
 - Two signals in the downfield region (δ 150-170 ppm) for the two carbonyl carbons (C2, C4).
 - Signals for the two sp^2 carbons of the fused ring system (C4a, C8a).
 - Four distinct signals in the upfield region (δ 20-40 ppm) for the four sp^3 carbons of the tetrahydro ring.
- Mass Spectrometry (MS):
 - Rationale: MS provides the exact molecular weight of the compound, serving as a primary check of its identity. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
 - Procedure: A dilute solution of the compound is infused into the ESI source. In positive ion mode, the expected primary ion would be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z (mass-to-charge ratio) of approximately 167.18. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

Purity Assessment Protocol (RP-HPLC)

- Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules. It separates the target compound from impurities based on differences in their hydrophobicity. A high-purity sample should yield a single major peak.
- Objective: To determine the purity of a sample, expressed as a percentage of the main peak area relative to the total peak area.

- Typical Method:
 - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides a nonpolar surface ideal for retaining and separating moderately polar to nonpolar analytes.
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is added to improve peak shape by protonating free silanols on the silica backbone and ensuring consistent ionization of the analyte.
 - Mobile Phase B: Acetonitrile with 0.1% of the same acid.
 - Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 15 minutes). This ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated and detected.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 220 nm and 254 nm). Monitoring at multiple wavelengths helps ensure no impurities are missed.
 - Analysis: Integrate all peaks in the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. A sample is typically considered high purity if the value is ≥95%.

Conclusion

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is a rigid, hydrophilic heterocyclic scaffold with significant potential for further investigation in drug discovery. Its key physicochemical characteristics—a low calculated LogP, two hydrogen bond donors, and two acceptors—define its behavior in analytical and biological systems. While comprehensive experimental data on properties like solubility and pKa require empirical determination, the robust analytical workflows detailed in this guide provide a clear and validated pathway for researchers to generate this critical information. By adhering to these protocols for structural confirmation, purity assessment, and physicochemical profiling, scientists can ensure the quality and integrity

of their starting material, laying a trustworthy foundation for subsequent biological and pharmacological studies.

References

- **5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione.**
- quinazoline-2,4(1H,3H)-dione. ChemBK. [\[Link\]](#)
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Institutes of Health (NIH). [\[Link\]](#)
- Synthesis of quinazoline-2,4(1H,3H)-dione 14.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [\[Link\]](#)
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH). [\[Link\]](#)
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
- Quinazolinedione.
- A new and facile synthesis of quinazoline-2,4(1H,3H)-diones.
- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Institutes of Health (NIH). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [fluorochem.co.uk](#) [fluorochem.co.uk]
- 7. 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [chemscene.com](#) [chemscene.com]
- 9. [mdpi.com](#) [mdpi.com]
- 10. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297493#physicochemical-properties-of-5-6-7-8-tetrahydroquinazoline-2-4-1h-3h-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com